z-His-val-oh
Description
Overview of N-Protected Dipeptides in Contemporary Peptide Chemistry
N-protected dipeptides are fundamental intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). Protecting groups on the N-terminus are essential to prevent self-coupling of amino acids and to ensure that peptide bond formation occurs in a controlled and directed manner between the carboxyl group of one amino acid and the free amino group of another. sigmaaldrich.comnih.gov Dipeptides, as pre-formed units, can sometimes be incorporated into growing peptide chains, potentially offering advantages in terms of efficiency or reduced racemization in specific synthetic strategies. highfine.com While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are currently the most widely used Nα-protecting groups in SPPS, the Z group retains significance, particularly in solution-phase synthesis and for specific applications or historical methods. peptide.comsigmaaldrich.com
Academic Significance of the Benzyloxycarbonyl (Z)-Protecting Group in Peptide Synthesis and Functional Studies
The benzyloxycarbonyl (Z or Cbz) group is a carbamate-type amine protecting group introduced by Bergmann and Zervas in the early 1930s. wiley-vch.dewikipedia.orgwikipedia.orgnih.gov Its academic significance stems from several key properties:
Facile Introduction and Removal: The Z group can be readily introduced by reaction with benzyl (B1604629) chloroformate (Z-Cl). wikipedia.org It is typically removed by hydrogenolysis or treatment with strong acids like HBr in acetic acid, or neat HF. wikipedia.orgbachem.com
Prevention of Racemization: A major advantage of the Z group, particularly in early peptide synthesis methods, was its ability to prevent racemization of the activated amino acid carboxyl group during coupling reactions, a significant challenge with earlier protecting groups like acyl or benzoyl. wiley-vch.debrieflands.com
Orthogonality: While not orthogonal to all protecting groups used today, the Z group's cleavage conditions (hydrogenolysis or strong acid) can be orthogonal to those used for other protecting groups, allowing for selective deprotection strategies. nih.govpeptide.com For instance, the Z group has been used for permanent protection of nucleobases in peptide nucleic acid (PNA) synthesis, orthogonal to acid-labile Boc temporary protection. rsc.org
Historical Impact: The introduction of the Z group revolutionized peptide synthesis, establishing the Bergmann-Zervas method as the dominant procedure for several decades and laying the groundwork for modern peptide chemistry. wikipedia.orgwikipedia.orgnih.gov
In functional studies, protected dipeptides like Z-His-Val-OH can be used as substrates or inhibitors in enzyme assays to probe enzyme specificity or as intermediates in the synthesis of peptide mimetics or modified peptides with altered biological properties. chemimpex.comchemimpex.com
Historical Development and Evolution of Z-Protected Amino Acids and Dipeptides in Research
The history of peptide synthesis is closely linked to the development of effective protecting groups. Early attempts in the 1900s by chemists like Emil Fischer and Theodor Curtius utilized acyl groups, but their removal without cleaving peptide bonds proved difficult and often led to racemization. wiley-vch.debrieflands.com
A pivotal moment occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a reversible Nα-protecting group. wiley-vch.dewikipedia.orgwikipedia.orgnih.gov This innovation marked the beginning of a new era in peptide synthesis, enabling controlled stepwise elongation of peptide chains with reduced racemization. wikipedia.orgwikipedia.orgnih.govbrieflands.com The Bergmann-Zervas carboxybenzyl method, based on the Z group, became the standard for peptide synthesis in solution for approximately twenty years. wikipedia.orgwikipedia.org
While solid-phase peptide synthesis (SPPS), developed later by Merrifield, often favors other protecting groups like Boc and Fmoc for temporary Nα-protection due to their compatibility with solid supports and different cleavage strategies, the Z group continued to be valuable, particularly in solution-phase synthesis and for permanent side-chain protection in certain strategies. nih.govpeptide.comsigmaaldrich.com The historical significance of the Z group lies in its foundational role in establishing the principles of protected amino acid chemistry that underpin all subsequent advancements in peptide synthesis. wikipedia.orgwikipedia.orgnih.gov Research continues to explore the use of Z-protected amino acids and dipeptides in various synthetic routes and as components in the synthesis of complex molecules. nih.govmdpi.com
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₄O₅ | invivochem.com |
| Molecular Weight | 388.41800 g/mol | invivochem.com |
| CAS Number | 106172-66-1 | invivochem.comchem960.com |
| PubChem CID | 6992437 | invivochem.comchem960.comnih.gov |
| Appearance | Typically solid at room temperature | invivochem.com |
| LogP | 2.254 | invivochem.com |
| Hydrogen Bond Donor Count | 4 | invivochem.com |
| Hydrogen Bond Acceptor Count | 6 | invivochem.com |
| Rotatable Bond Count | 10 | invivochem.com |
| Heavy Atom Count | 28 | invivochem.com |
| Defined Atom Stereocenter Count | 2 | invivochem.com |
Note: Interactive features for the table are not supported in this format.
Table 2: Related Z-Protected Amino Acids and Dipeptides Mentioned in Search Results
| Compound Name | PubChem CID | Notes | Source(s) |
| N-Carbobenzoxy-L-valine (Z-Val-OH) | 726987 | Z-protected Valine. nih.govchemicalbook.comfengchengroup.com | nih.govchemicalbook.comfengchengroup.com |
| Z-Val-Ile-OH | 2802887 | Z-Valine-Isoleucine dipeptide. chemimpex.com | chemimpex.com |
| Z-Val-Gly-OH | Not found | Z-Valine-Glycine dipeptide. scbt.com | scbt.com |
| Z-Val-Ser-OH | 4062258 | Z-Valine-Serine dipeptide. chemimpex.com | chemimpex.com |
| Z-Tyr-Val-OH | Not found | Z-Tyrosine-Valine dipeptide. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Z-Phe-Val-OH | Not found | Z-Phenylalanine-Valine dipeptide used in racemization studies. highfine.com | highfine.com |
| Z-His-OH | 14997-58-1 | Z-protected Histidine. medchemexpress.com | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-12(2)16(18(25)26)23-17(24)15(8-14-9-20-11-21-14)22-19(27)28-10-13-6-4-3-5-7-13/h3-7,9,11-12,15-16H,8,10H2,1-2H3,(H,20,21)(H,22,27)(H,23,24)(H,25,26)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALYFZHXCPBAR-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Biological Activity Investigations of Z His Val Oh Analogs
Enzyme Inhibition Potentials of Z-Protected Peptide Structures
Z-protected peptide structures have been explored for their ability to inhibit various enzymes, including renin, angiotensin I-converting enzyme (ACE), serine proteases, and caspases. The benzyloxycarbonyl (Z) group is commonly used as an amino-terminal protecting group in peptide synthesis and can influence the inhibitory activity and properties of the resulting peptides evitachem.com.
Renin Inhibition by Benzyloxycarbonyl-Peptide Conjugates
Studies have investigated benzyloxycarbonyl-peptide conjugates as inhibitors of human renin, an enzyme involved in blood pressure regulation. Early research synthesized small peptide analogues based on the C-terminal portion of angiotensin I, the substrate for renin. For instance, benzyloxycarbonyl (-"Z")-Phe-His-leucinal derivatives were found to be potent in vitro inhibitors of human renin. ahajournals.org. Further modifications, including replacing phenylalanine with 1-naphthylalanine, led to compounds like Z-(1-naphthyl)Ala-His-leucinal (ES-188), Z-(1-naphthyl)Ala-His-statine ethyl ester (ES-226), and Z-(1-naphthyl)Ala-His-statine 2-methylbutylamide (ES-254), which showed marked inhibition of human and primate renins with IC50 values near 10^-7 M. ahajournals.org. These compounds demonstrated species specificity, being significantly less potent against renins from other animals like rabbits, pigs, goats, dogs, and rats. ahajournals.org. While ES-188 showed no discernible effect on cathepsin D, pepsin, or human ACE at 10^-4 M, ES-254 exhibited considerable inhibitory effects on these enzymes at higher concentrations. ahajournals.org. The incorporation of statine (B554654) into peptide analogues has also been explored for potent renin inhibition. ahajournals.org. Despite the in vitro potency of these peptide and peptidomimetic renin inhibitors, their development as drugs has been hindered by poor oral bioavailability nih.gov.
Angiotensin I-Converting Enzyme (ACE) Modulation by Z-Valine-Containing Peptides
Peptides containing valine, particularly at the N-terminus, have been identified as having high ACE inhibitory activity. nih.gov, researchgate.net, mdpi.com. Research on food-derived ACE inhibitory peptides has shown that the presence of hydrophobic amino acid residues, such as valine, at the N-terminal or C-terminal sites is often associated with high ACE inhibitory activity. nih.gov, researchgate.net. For example, peptides with valine at the N-terminal, such as VKPLPQSG, VAMPF, VPP, and VIIF, have shown high ACE activity. nih.gov. The interaction with the ACE protein often involves competing for the active site. nih.gov. Studies on squid skin hydrolysates also suggest that valine contributes to the enhancement of ACE inhibitory activity. mdpi.com. While the provided results discuss valine-containing peptides and ACE inhibition, specific studies directly linking Z-Valine-containing peptides (other than in the context of caspase inhibitors like Z-VAD-FMK) to ACE modulation were not prominently found. However, the general principle that N-terminal valine enhances ACE inhibition in peptides suggests that Z-protection of a valine-containing peptide could influence its interaction with ACE, although the specific effect would require direct investigation.
Serine Protease Inhibition Profiles of Z-Peptide Derivatives
Z-peptide derivatives have been investigated as inhibitors of various serine proteases. For instance, N-Benzyloxycarbonyl-valyl-prolinal was identified as a potent inhibitor of post-proline cleaving enzyme, a serine protease, with a Ki value of 2.4 nM. nih.gov. This inhibition was found to be dependent on the aldehyde portion of the inhibitor and prolonged incubation with the enzyme, suggesting a transition-state aldehyde inhibition mechanism. nih.gov. Other studies have explored peptide-based inhibitors targeting serine proteases like HtrA in bacteria, where modifications of the N-capping group, such as the Z group, can influence activity. researchgate.net. Additionally, Z-protected arginine derivatives, like Cbz-ArgP(OPh)2, have been used in studies evaluating inhibitors of trypsin-like serine proteases, often serving as non-biotinylated, irreversible, active-site directed inhibitors. frontiersin.org.
Pan-Caspase Inhibitory Mechanisms of Z-Val-Ala-Asp(OMe)-FMK and Related Compounds
Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) is a widely used cell-permeable pan-caspase inhibitor. ebi.ac.ukinvivogen.comnovusbio.com. It functions by irreversibly binding to the catalytic site of caspase proteases, thereby inhibiting caspase-mediated apoptosis by preventing the processing of pro-caspases to their active forms. invivogen.comnovusbio.comresearchgate.net. Z-VAD-FMK is known to inhibit a broad range of caspases, including human caspase-1 to -10, with the exception of caspase-2, and also inhibits murine caspases like caspase-1, -3, and -11. invivogen.com. The methyl ester modification in Z-Val-Ala-Asp(OMe)-FMK is designed to enhance cell permeability; for use with purified enzymes, esterase treatment is required to remove the methyl ester and generate the free carboxyl group. ebi.ac.uknovusbio.comsigmaaldrich.comcephamls.com. While Z-VAD-FMK is a potent research tool, its suitability for drug use is limited due to the potential metabolism to toxic fluoroacetate. ebi.ac.uk. The inhibitory activity of Z-VAD-FMK has been demonstrated in various biological processes, including blocking inflammasome activation and increasing cell survival by inhibiting caspase activity. invivogen.com. Studies have shown its ability to suppress apoptotic cell shrinkage and inhibit the processing of CPP32 (caspase-3). researchgate.netresearchgate.net.
Research on Biological Roles of Z-Dipeptide Motifs in Peptide Therapeutics
Z-dipeptide motifs and other Z-protected amino acids play a role in the research and development of peptide therapeutics, primarily in the context of peptide synthesis and the design of bioactive peptides. The Z-protecting group is frequently used in solid-phase peptide synthesis (SPPS) to protect the N-terminus of amino acids, allowing for controlled peptide chain elongation. nih.gov.
Contributions to Bioactive Peptide Design and Discovery
The incorporation of Z-protected amino acids and dipeptide motifs is a common strategy in the synthesis of peptide libraries and analogs for screening and discovery of bioactive peptides. nih.govrsc.org. Rational design approaches, which can involve the use of protected amino acids, are employed to optimize peptide sequences for specific biological targets and desired activities. researchgate.net. While "z-His-val-oh" specifically was not highlighted in the search results concerning bioactive peptide discovery, the use of Z-protected amino acids like Z-Val-OH and Z-His-OH in the synthesis of peptides being evaluated for biological activity, such as angiogenic properties, has been reported. researchgate.netchemsrc.com. The presence of specific amino acid motifs, including dipeptides and tripeptides, is recognized as contributing to the bioactivity of peptides and is analyzed in the discovery process. plos.orgnih.gov. Computational methods, including those analyzing amino acid composition and sequence motifs, are increasingly used in the prediction and discovery of bioactive peptides. nih.govmdpi.commdpi.com. The Z-protecting group can also influence the properties of synthetic peptides, such as their stability and interaction with biological targets. evitachem.com.
Investigations into Protein Interaction and Enzyme Activity Modulation
Peptides can interact with proteins through various mechanisms, including binding to active sites, allosteric sites, or mediating protein-protein interactions. These interactions can lead to the modulation (activation or inhibition) of enzyme activity or alter protein complex formation and function.
Enzyme activity is subject to stringent control within biological systems, regulated through diverse mechanisms such as inhibition by ligand binding, allostery, and interactions with other proteins wm.edu. Small molecules, including peptides, can act as allosteric regulators of enzymes like proteases by binding to sites distinct from the active site, thereby altering enzyme function nih.gov. For instance, the dipeptide H-Ile-Val-OH has been shown to activate trypsinogen, the zymogen form of trypsin, by mimicking the activating N-terminus nih.gov. Protein-protein interactions (PPIs) are fundamental to numerous biological processes and represent potential targets for therapeutic intervention. Small molecules and peptides can modulate PPIs by binding to interaction interfaces (orthosteric modulation) or to other sites, inducing conformational changes that affect binding affinity (allosteric modulation) fluoroprobe.com. The feasibility of targeting allosteric sites in proteases with small peptides that mimic natural protein effectors has been demonstrated nih.gov. The binding of ligands, including peptides, can induce conformational changes in proteins, which are central to allosteric regulation wm.edu. Aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) frequently participate in π interactions (π–π, cation−π, and CH−π bonds) within proteins, which are crucial for protein structure and ligand binding informahealthcare.com.
While the specific interactions of this compound analogs with particular proteins or enzymes were not detailed in the provided information, the broader context of peptide-protein interactions and enzyme modulation suggests potential avenues for investigation.
Antimicrobial Activity Studies of Valine-Containing Peptides and Derivatives
Valine is a hydrophobic amino acid that plays a significant role in the structure and function of peptides, particularly in the context of antimicrobial peptides (AMPs). Studies on valine-containing peptides and their derivatives have demonstrated their potential as antimicrobial agents, with their efficacy being closely linked to their physicochemical properties and their interaction with microbial membranes.
AMPs are a diverse class of molecules found across various life forms, serving as crucial components of innate immunity nih.gov. They exhibit broad-spectrum activity against bacteria, fungi, viruses, and protozoa, and are considered promising alternatives to conventional antibiotics, especially in combating antimicrobial resistance nih.gov. A key characteristic of many AMPs is their amphipathic nature, possessing both hydrophobic and hydrophilic regions, which facilitates their interaction with cell membranes nih.gov.
Research on valine-containing peptides has provided insights into how the presence and position of valine residues influence antimicrobial potency. For example, studies involving substitutions of valine residues in peptides have shown alterations in antimicrobial activity and toxicity. In one study, replacing hydrophobic valine and isoleucine residues with basic arginine in a chicken avian β-defensin-8 analog increased its antimicrobial activity. Conversely, substituting valine with negatively charged aspartic acid decreased activity. Another study on analogs of the peptide CP2600 explored how single amino acid substitutions, including valine, affected hydrophobicity and activity. Replacing leucine (B10760876) with valine in one peptide series increased the minimum inhibitory concentration (MIC) values against tested bacteria, suggesting reduced activity compared to the leucine-containing peptide. In Piscidin-1, a valine residue at position 10, located near the boundary of hydrophobic and hydrophilic sectors, was investigated for its role in antimicrobial activity and cytotoxicity. Substituting Val10 with lysine (B10760008) in a Piscidin-1 analog (Pis-V10K) resulted in similar antibacterial activity to native Piscidin-1 but significantly lower cytotoxicity, highlighting the importance of specific residue positions and substitutions in balancing efficacy and host cell toxicity.
Influence of Hydrophobicity and Structural Features on Antimicrobial Efficacy
The antimicrobial efficacy of peptides is significantly influenced by their physicochemical properties, including net charge, hydrophobicity, and the ability to form specific secondary structures nih.gov. These features collectively contribute to the peptide's interaction with and disruption of microbial membranes.
Hydrophobicity is a critical factor for AMP activity. Hydrophobic residues, such as valine, alanine, leucine, and isoleucine, are often found in AMPs and interact with the hydrophobic core of bacterial cell membranes nih.gov. This interaction is essential for membrane insertion and disruption nih.gov. However, there is an optimal range of hydrophobicity for maximal antimicrobial activity; excessively high hydrophobicity can lead to increased self-association of peptides in aqueous environments, hindering their passage through the bacterial cell wall and potentially increasing toxicity to mammalian cells by promoting stronger interactions with zwitterionic eukaryotic membranes. Studies have demonstrated that increasing hydrophobicity can enhance hemolytic activity, a measure of toxicity to red blood cells.
The net positive charge of AMPs, primarily due to basic amino acids like lysine and arginine, facilitates initial electrostatic attraction to the negatively charged bacterial cell membrane nih.gov. This interaction is a crucial first step in the mechanism of action for many AMPs nih.gov. The balance between positive charge and hydrophobicity is delicate and critical for selective targeting of bacterial membranes over host cell membranes.
Secondary structure also plays a vital role in AMP function. Many AMPs adopt specific structures, such as alpha-helices or beta-sheets, upon interacting with the lipid bilayer nih.gov. These structures are often amphipathic, with hydrophobic residues oriented towards the membrane interior and hydrophilic or charged residues facing the aqueous environment or the lipid head groups nih.gov. The propensity to form these amphipathic structures is essential for membrane insertion and pore formation nih.gov. For instance, alpha-helical AMPs can insert into membranes and form pores nih.gov. Beta-sheet AMPs, often stabilized by disulfide bonds, also exert their effects through interactions mediated by cationic and hydrophobic residues presented on their antiparallel sheets nih.gov. Modifications that enhance the stability of alpha-helical structures have been shown to correlate with improved antibacterial activity.
Research findings underscore the complex interplay between hydrophobicity, charge, and secondary structure in determining the efficacy and selectivity of antimicrobial peptides.
| Feature | Influence on Antimicrobial Efficacy | References |
| Hydrophobicity | Essential for membrane interaction; optimal range required for efficacy; high levels can increase toxicity and hinder cell wall passage. | nih.gov |
| Net Positive Charge | Facilitates initial electrostatic attraction to bacterial membranes. | nih.gov |
| Amphipathicity | Crucial for membrane insertion and disruption, orienting hydrophobic and hydrophilic regions. | nih.gov |
| Secondary Structure (α-helix, β-sheet) | Dictates interaction with and disruption of membranes, often forming pores. | nih.gov |
Mechanisms of Membrane Interaction in Antimicrobial Peptides
The primary mechanism by which many antimicrobial peptides exert their effects is through interaction with and disruption of the bacterial cell membrane nih.gov. This mode of action is advantageous as it is less likely to induce resistance compared to mechanisms targeting specific intracellular proteins. The interaction is typically initiated by electrostatic attraction between the positively charged AMPs and the negatively charged components of the bacterial membrane, such as anionic lipids nih.gov.
Following initial binding, AMPs can interact with the membrane through various models, including the barrel-stave, carpet, and toroidal pore models nih.gov.
Barrel-Stave Model: In this model, peptide monomers insert into the lipid bilayer and aggregate to form a pore resembling a barrel, with the hydrophobic surfaces of the peptides facing the lipid tails and the hydrophilic surfaces lining the pore lumen nih.gov.
Carpet Model: AMPs accumulate on the membrane surface, forming a "carpet-like" layer. When a threshold concentration is reached, the peptides cause membrane destabilization and disruption in a detergent-like manner, without necessarily forming discrete pores nih.gov.
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend, forming a pore lined by both peptides and lipid head groups nih.gov. This creates a toroidal (doughnut-shaped) pore.
The specific mechanism employed by an AMP is influenced by its structural properties, including its secondary structure, net charge, and hydrophobicity nih.gov. For example, some alpha-helical peptides are associated with barrel-stave or toroidal pore formation, while some beta-sheet peptides may act via the carpet model nih.gov. The interaction with the membrane can also induce conformational changes in the peptide, facilitating the formation of amphipathic structures necessary for membrane insertion and disruption nih.gov. Hydrophobic residues play a key role in the insertion and interaction with the lipid acyl chains within the membrane bilayer nih.gov.
While membrane disruption is a prominent mechanism, some AMPs can also translocate across the membrane and target intracellular components or processes, such as inhibiting protein synthesis or interfering with nucleic acids. However, membrane targeting remains a major mode of action for a large number of AMPs.
| Mechanism Model | Description | Associated Structures (Examples) | References |
| Barrel-Stave | Peptides insert and aggregate to form a pore with peptide-lined walls. | α-helical peptides (e.g., Melittin) | nih.gov |
| Carpet | Peptides accumulate on the surface, disrupting the membrane in a detergent-like manner above a threshold concentration. | β-sheet peptides, LL-37 | nih.gov |
| Toroidal Pore | Peptides insert and induce lipid bending, forming a pore lined by both peptides and lipid head groups. | α-helical peptides | nih.gov |
Structural Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful technique for determining the conformation of peptides in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can gain insights into the spatial arrangement of atoms and the presence of intramolecular interactions like hydrogen bonds. Studies on peptides, including those containing valine and histidine, frequently utilize 1H NMR to probe backbone and side-chain conformations rsc.orgias.ac.inpnas.orgresearchgate.net. For Z-His-Val-OH, NMR studies would focus on the characteristic signals of the histidine imidazole (B134444) ring, the valine isopropyl group, the peptide backbone NH protons, and the Z-group methylene (B1212753) protons to deduce preferred orientations and flexibilities in different solvents. Changes in NH chemical shifts with temperature or solvent composition can indicate the involvement of these protons in hydrogen bonding ias.ac.inpnas.org. Two-dimensional NMR techniques like COSY and ROESY are essential for assigning resonances and identifying through-space correlations that provide distance constraints for conformational modeling rsc.org.
X-ray Crystallography for Solid-State Structural Elucidation of Related Peptides
While direct crystallographic data for this compound was not explicitly found in the search results, X-ray crystallography is a definitive method for determining the precise atomic arrangement of peptides in the solid state wikipedia.orglibretexts.orgnih.govlibretexts.org. Studies on related Z-protected di- or peptides containing valine or other amino acids provide valuable insights into the potential solid-state conformations of this compound researchgate.netscispace.com. These studies often reveal details about peptide backbone and side-chain orientations, as well as the network of hydrogen bonds that stabilize the crystal structure researchgate.netscispace.com. For instance, X-ray diffraction studies on Z-protected peptides have shown the adoption of specific turn conformations and helical structures stabilized by characteristic hydrogen bonding patterns researchgate.netscispace.com. The conformation in the solid state, as determined by X-ray crystallography, can sometimes differ from the preferred conformation in solution due to crystal packing forces.
Conformational Dynamics of this compound and Related Peptides
The conformational dynamics of peptides in solution involve transitions between various low-energy conformers. These dynamics are influenced by factors such as the amino acid sequence, solvent, temperature, and the presence of protecting groups. For this compound, the flexibility of the peptide backbone and the side chains of histidine and valine contribute to its dynamic behavior. NMR studies, particularly those involving temperature coefficients of NH chemical shifts and NOE measurements, can provide information about the flexibility and preferred conformations in solution rsc.orgias.ac.inpnas.org. Molecular dynamics simulations can complement experimental data by providing a theoretical description of the conformational ensemble and the transitions between different states.
Analysis of Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds play a critical role in stabilizing the folded conformations of peptides. In this compound, potential intramolecular hydrogen bonds can occur between the NH groups of the peptide backbone, the carbonyl oxygen atoms, the hydroxyl group of the C-terminus, and the imidazole nitrogen atoms of the histidine side chain plos.orgznaturforsch.comnih.gov. The Z-group's carbonyl oxygen can also act as a hydrogen bond acceptor scispace.com. NMR spectroscopy is a key technique for identifying intramolecular hydrogen bonds in solution, as the chemical shifts and temperature dependencies of NH protons are sensitive to their involvement in hydrogen bonding ias.ac.inpnas.org. X-ray crystallography can directly visualize hydrogen bond networks in the solid state nih.gov. Analyzing these patterns helps to understand the preferred folded structures of this compound.
Computational Chemistry and Molecular Modeling in Z His Val Oh Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as a peptide) when it is bound to a receptor or target molecule. This method estimates the binding affinity between the molecules, providing insights into the strength and specificity of their interaction. dovepress.com In the context of Z-His-Val-OH, molecular docking could be employed to predict how this dipeptide might interact with potential biological targets, such as enzymes or receptors, if such interactions were hypothesized or observed experimentally.
Elucidation of Binding Poses and Affinities with Receptor Sites
Molecular docking simulations aim to identify the most energetically favorable binding poses of a ligand within the binding site of a target molecule. dovepress.com This involves exploring various possible orientations and conformations of the ligand and calculating a scoring function that estimates the binding energy. Lower binding energy values typically indicate stronger binding affinity. dovepress.com Analyzing the predicted binding poses allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the dipeptide and the amino acid residues of the receptor site. nih.gov While specific data for this compound docking is not available from the search results, studies on other peptides and small molecules demonstrate the utility of this approach in understanding molecular recognition and binding mechanisms. nih.govmdpi.comacs.orgresearchgate.netacademie-sciences.fr
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. kallipos.gr By simulating the movement of atoms and molecules over time according to the laws of physics, MD can provide insights into the conformational flexibility, stability, and dynamics of peptides in various environments. mdpi.comnih.gov For this compound, MD simulations could reveal how the dipeptide's conformation changes over time, its preferred structural states, and the transitions between these states.
Assessment of Conformational Changes in Z-Peptides
MD simulations can capture the dynamic nature of peptides, showing how their three-dimensional structures fluctuate and rearrange. nih.gov This is particularly important for flexible molecules like linear peptides. Studies on other peptides using MD have shown how these simulations can reveal conformational diversity and the influence of different factors on peptide structure. nih.govnih.gov Analyzing MD trajectories of this compound would allow for the assessment of its conformational landscape and the identification of stable or transient conformations.
Solvent Effects on Peptide Conformation and Dynamics
The solvent environment significantly influences peptide conformation and dynamics due to interactions between the peptide and solvent molecules. researchgate.netrsc.org MD simulations can explicitly include solvent molecules, allowing researchers to study the impact of different solvents on peptide behavior. researchgate.netrsc.org Studies have shown that solvent properties can alter the conformational preferences of peptides. nih.govresearchgate.net MD simulations of this compound in different solvents (e.g., water, organic solvents) could provide valuable information on how the solvent affects its conformational ensemble and dynamics.
Quantum Chemical Methods for Electronic Structure and Reactivity Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed description of the electronic structure of molecules. kallipos.gr These methods can calculate properties like electron density distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's reactivity and interactions. bohrium.commdpi.com For this compound, quantum chemical calculations could provide insights into the electronic properties of the peptide bond, the protecting group, and the amino acid side chains, which can influence its chemical behavior and interactions. mdpi.comacs.org While direct quantum chemical studies on this compound were not found, these methods are applied to study the electronic structure and reactivity of peptides and related compounds. plos.orgnih.gov
In Silico Approaches to Peptide Design and Optimization
In silico approaches encompass a range of computational methods used for the design and optimization of peptides with desired properties. saromics.comfrontiersin.org These methods can leverage data from experimental studies and other computational techniques (like docking and MD) to predict how modifications to a peptide sequence or structure might affect its activity, stability, or binding affinity. saromics.comresearchgate.net Although specific examples for this compound are not available, in silico peptide design can involve using algorithms to explore sequence space and identify peptides with enhanced characteristics for specific applications. nih.govbiorxiv.org This field utilizes computational modeling to guide the rational design of novel peptides. frontiersin.orgresearchgate.net
Advanced Analytical Techniques for Z His Val Oh Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical assessment and preparative purification of peptides, including z-His-Val-OH. RP-HPLC, which separates molecules based on their hydrophobicity, is the most widely employed mode for peptide analysis and purification. nih.govgilson.commtoz-biolabs.comrenyi.hu The separation is achieved by partitioning the peptide between a non-polar stationary phase (commonly C18 or C8 silica (B1680970) columns) and a polar mobile phase. mtoz-biolabs.comrenyi.humtoz-biolabs.com
For analytical purposes, HPLC is used to assess the purity of this compound and identify the presence of impurities such as truncated sequences, deletion peptides, or by-products from synthesis. bachem.combiocompare.comaltabioscience.com The retention time of this compound under specific chromatographic conditions serves as an identifying characteristic. resolvemass.ca UV-Vis detectors, typically set to monitor absorbance at wavelengths between 210 and 220 nm, are commonly used as peptide bonds absorb strongly in this range, allowing for the detection of all peptide species present. mtoz-biolabs.comaltabioscience.com The peak area in the resulting chromatogram correlates with the concentration of the peptide, enabling the calculation of relative purity. mtoz-biolabs.com
In preparative HPLC, the goal is to isolate and purify larger quantities of this compound from crude synthesis mixtures. renyi.huhplc.eu This often involves using larger columns and higher flow rates compared to analytical scale. hplc.eu Gradient elution, where the concentration of the organic solvent (typically acetonitrile) in the mobile phase is gradually increased, is commonly used to elute peptides based on their increasing hydrophobicity. renyi.hubachem.com The fractions containing the purified this compound are then collected.
Other HPLC modes, such as ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and hydrophilic interaction chromatography (HILIC), can provide orthogonal separation based on charge, size, and hydrophilicity, respectively. nih.gov These can be valuable for resolving impurities that are difficult to separate by RP-HPLC alone. acs.org
Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Analysis
Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides like this compound, providing highly accurate information about their molecular weight and structure. resolvemass.canih.govresearchgate.netijpsjournal.com MS complements HPLC by providing definitive identification and characterization of the separated components. resolvemass.ca
The basic principle of MS involves ionizing the peptide molecules and then separating them based on their mass-to-charge ratio (m/z). researchgate.netdiva-portal.org Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govresearchgate.netijpsjournal.com ESI often produces multiply charged ions, which can be advantageous for analyzing larger peptides, while MALDI typically produces singly charged ions. researchgate.net
For this compound, with a molecular formula of C19H24N4O5 and a theoretical molar mass of 388.42 g/mol chembk.com, MS analysis would confirm its molecular weight by detecting ions corresponding to the protonated molecule ([M+H]+) or other adducts depending on the ionization method and mobile phase conditions. The accurate mass measurement provided by high-resolution mass spectrometers (e.g., Orbitrap or time-of-flight (TOF) analyzers) can help confirm the elemental composition. diva-portal.orgwikipedia.org
MS can also be used to identify potential post-translational modifications or chemical modifications that may have occurred during synthesis or handling, as these would result in characteristic mass shifts. resolvemass.canih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique used to obtain structural information about a peptide, including its amino acid sequence. wikipedia.orgresearchgate.nettandfonline.com In MS/MS, a precursor ion (the intact peptide ion) is selected in the first mass analyzer, then fragmented in a collision cell, and finally, the resulting fragment ions (product ions) are analyzed in a second mass analyzer. wikipedia.orgtandfonline.com
Collision-Induced Dissociation (CID) is a widely used fragmentation method for peptides. tandfonline.comcreative-proteomics.com During CID, the precursor ions collide with inert gas molecules, causing them to break at the peptide bonds. This fragmentation typically generates characteristic series of ions, such as b-ions (N-terminal fragments retaining the charge) and y-ions (C-terminal fragments retaining the charge). wikipedia.orgcreative-proteomics.com By analyzing the mass differences between consecutive ions in a series, the amino acid sequence of the peptide can be determined. researchgate.nettandfonline.com
For this compound, MS/MS analysis would involve selecting its precursor ion and inducing fragmentation. The resulting b and y ions would provide information about the sequence of the His-Val portion of the peptide. The presence and fragmentation pattern of the benzyloxycarbonyl (Z) group would also be observable.
Alternative fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for cleaving the peptide backbone while preserving labile post-translational modifications or for analyzing larger peptides. diva-portal.orgresearchgate.netnih.gov These methods produce c- and z-type ions, which provide complementary sequence information to b and y ions. acs.orgwikipedia.org
Analyzing the MS/MS spectrum allows for the de novo sequencing of unknown peptides or confirmation of the sequence of a synthetic peptide like this compound by comparing the observed fragment ions to theoretical fragmentation patterns. resolvemass.caresearchgate.net
Isotope Labeling Strategies for Quantitative Analysis in Peptide Research
Stable isotope labeling strategies are employed in conjunction with mass spectrometry for the quantitative analysis of peptides. These techniques allow for the accurate determination of peptide abundance, either relatively between different samples or absolutely using internal standards. washington.edumetwarebio.comthermofisher.comcore.ac.uk
The principle involves incorporating stable isotopes (such as 13C, 15N, 18O, or deuterium) into the peptide or protein structure. washington.educore.ac.uk This creates "heavy" versions of the peptides that are chemically identical to their "light" counterparts but have a distinct mass. metwarebio.comnottingham.ac.uk Different samples can be labeled with different isotopic tags, mixed, and then analyzed together by MS. washington.edumetwarebio.com Because the isotopically labeled peptides co-elute during chromatographic separation, any differences in their signal intensities in the mass spectrum directly reflect the relative abundance of the peptide in the original samples. metwarebio.comthermofisher.comnottingham.ac.uk
Examples of post-synthetic labeling techniques include the use of isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ), which allow for multiplexing several samples in a single MS run. washington.edumetwarebio.com Metabolic labeling strategies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) incorporate isotopes during cell growth. washington.edumetwarebio.comthermofisher.com
For quantitative analysis of this compound, one could synthesize a stable isotope-labeled version of the peptide to use as an internal standard for absolute quantitation. thermofisher.comnottingham.ac.uk Alternatively, if studying the relative abundance of this compound in different biological samples, one could apply a suitable labeling strategy to the samples before MS analysis.
Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Assessment
Assessing the purity and homogeneity of this compound is critical for its use in research and potential applications. Chromatographic and electrophoretic techniques are the primary methods employed for this purpose.
As discussed in Section 6.1, HPLC, particularly RP-HPLC, is widely used to determine the purity of synthetic peptides. mtoz-biolabs.combiocompare.comaltabioscience.comresolvemass.ca The presence of multiple peaks in the chromatogram indicates the presence of impurities, and the relative area of the peak corresponding to this compound provides a measure of its purity. mtoz-biolabs.com Different levels of purity (e.g., >90%, >95%, >98%) are available depending on the intended application. biocompare.comaltabioscience.com
Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. capes.gov.brresearchgate.net Gel electrophoresis, such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a common method for assessing the purity and homogeneity of proteins and can also be applied to larger peptides. researchgate.netcreative-proteomics.com SDS-PAGE separates molecules primarily based on size. creative-proteomics.com
Capillary Electrophoresis (CE) is another powerful technique for peptide analysis, offering high resolution and sensitivity. nih.govcreative-proteomics.com CE separates peptides based on their charge-to-size ratio and can be used to assess purity and identify charge variants or other impurities that may not be resolved by chromatography alone. capes.gov.brresearchgate.netnih.gov The electrophoretic profile provides a visual representation of the sample's homogeneity.
Future Directions and Academic Research Perspectives on Z His Val Oh Chemistry
Innovations in Green Synthetic Methodologies for Z-Protected Dipeptides
Traditional peptide synthesis, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), has been criticized for its significant environmental footprint, largely due to the extensive use of hazardous organic solvents and reagents. nih.govrsc.org For every pound of a peptide drug produced, tons of solvents and reagents may be used, with 80-90% of the waste generated from washing and purification steps. This has spurred significant research into "greener" alternatives for synthesizing Z-protected dipeptides.
Key areas of innovation include:
Eco-Friendly Solvents: A primary focus is replacing conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have serious toxicity concerns. rsc.org Propylene carbonate has emerged as a viable green polar aprotic solvent that can be used in both solution- and solid-phase synthesis. rsc.org Other alternatives being explored include water-based systems and ionic liquids, which offer lower vapor pressure, high thermal stability, and recyclability. scispace.com Research has demonstrated successful peptide bond formation in ionic liquids without the need for an external base. scispace.com
Enzymatic Synthesis: Biocatalysis presents a highly specific and environmentally benign alternative to chemical synthesis. Chemo-enzymatic methods, which use enzymes like proteases or esterases to catalyze the formation of peptide bonds, operate under mild conditions and are highly stereospecific, preventing racemization. mdpi.com Papain, a low-cost protease, has been successfully used for the kinetically controlled synthesis of Z-protected dipeptides like Z-Ala-Gln. nih.gov Similarly, granulosain has been used to synthesize N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ) with high yields in an aqueous-organic biphasic system. frontiersin.org
| Parameter | Traditional Peptide Synthesis | Green Synthetic Methodologies |
|---|---|---|
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) rsc.org | Propylene Carbonate, Water, Ionic Liquids, 2-Methyltetrahydrofuran rsc.orgscispace.comgreentech.fr |
| Catalysis | Chemical coupling reagents (e.g., DCC, HOBt) mdpi.com | Enzymes (e.g., Papain, Alcalase, Granulosain) nih.govfrontiersin.org |
| Protecting Groups | Fmoc, Boc, requiring harsh cleavage conditions (e.g., TFA) acs.org | Water-soluble groups (e.g., Smoc), photolabile groups acs.orgnih.govresearchgate.net |
| Reaction Conditions | Often requires excess reagents and multiple wash steps rsc.org | Mild conditions (temperature, pH), reduced waste, potential for continuous flow processes mdpi.com |
| Byproducts | Significant hazardous waste from solvents and reagents nih.gov | Reduced and often biodegradable waste |
Discovery of Novel Biological Activities and Therapeutic Applications
While Z-His-Val-OH is primarily known as a synthetic intermediate, the broader class of N-benzyloxycarbonyl-protected amino acids and dipeptides has shown intriguing biological activities. This suggests a largely untapped potential for discovering novel therapeutic applications for these compounds, either as final drug products or as advanced prodrugs.
Future research will likely focus on screening this compound and its analogs for a range of biological effects. Studies on related compounds provide a roadmap for this exploration. For instance, N-(benzyloxycarbonyl)glycine (Z-glycine) has demonstrated anticonvulsant activity superior to glycine (B1666218) itself. nih.gov When covalently bonded to phenytoin, a Z-glycine ester derivative showed a significantly improved pharmacological profile, highlighting its potential in prodrug design. nih.gov Furthermore, other N-alkyloxycarbonyl derivatives have also been investigated for anticonvulsant properties. nih.gov In a different therapeutic area, the enzymatically synthesized dipeptide Ile-Gln, derived from its Z-protected precursor (Z-IQ), has been identified as a new antibacterial agent effective against strains like Staphylococcus aureus and Escherichia coli. frontiersin.org
These findings suggest that the Z-group is not merely an inert protecting group but can contribute to the pharmacological profile of a molecule. Systematic screening of this compound could reveal activities in areas such as:
Antimicrobial agents: Following the precedent of Z-IQ. frontiersin.org
Neurological disorders: Based on the anticonvulsant properties of Z-glycine. nih.gov
Enzyme inhibition: Many small peptides act as enzyme inhibitors, and the Z-group could enhance binding to active sites.
| Z-Protected Compound | Observed Biological Activity | Potential Therapeutic Area |
|---|---|---|
| N-(benzyloxycarbonyl)glycine (Z-glycine) | Anticonvulsant nih.gov | Epilepsy, Neurological Disorders |
| Z-glycine-phenytoin ester | Improved anticonvulsant profile (prodrug) nih.gov | Epilepsy |
| N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ) | Precursor to antibacterial dipeptide (IQ) frontiersin.org | Infectious Diseases, Food Preservation |
| N-alkyloxycarbonyl-α-amino-N-methylsuccinimides | Anticonvulsant nih.gov | Epilepsy |
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide-based drug discovery. polifaces.demdpi.com These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of peptides, thereby accelerating the design of novel therapeutic agents and reducing the reliance on time-consuming and expensive experiments. youtube.comnih.gov
For a compound like this compound, AI and ML can be applied in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Random Forests and Support Vector Machines, can correlate the structural features of Z-dipeptides with specific biological activities. mdpi.com These models can predict properties such as antimicrobial, anticancer, or anti-inflammatory potential. nih.gov By training these models on existing data, researchers can screen virtual libraries of this compound analogs to identify candidates with a high probability of success.
De Novo Peptide Design: Deep generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new peptide sequences with desired properties. polifaces.denih.gov Researchers could use such models to generate novel dipeptides incorporating the Z-His-Val scaffold, optimized for high binding affinity to a specific biological target or for improved stability and bioavailability.
Optimization of Properties: A significant challenge in peptide therapeutics is their often-poor pharmacokinetic profile, such as short half-life and low oral bioavailability. nih.gov AI models can predict these properties from the peptide sequence and structure, allowing for in silico optimization. youtube.com This enables the rational design of this compound derivatives with enhanced drug-like characteristics.
| AI/ML Application | Description | Relevance to this compound Research |
|---|---|---|
| QSAR Modeling | Establishes relationships between a compound's structure and its biological activity to predict the properties of new molecules. mdpi.com | Predicting potential therapeutic activities (e.g., antimicrobial, antihypertensive) of this compound analogs. mdpi.com |
| Deep Generative Models (VAEs, GANs) | Generates novel peptide sequences that are optimized for specific functions or properties. polifaces.denih.gov | Designing new Z-protected dipeptides with high affinity for specific protein targets. |
| Predictive Analytics | Uses algorithms to forecast pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). youtube.com | Optimizing this compound derivatives for better stability, solubility, and bioavailability. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target to identify potential hits. nih.gov | Rapidly identifying potential biological targets for this compound from vast protein databases. |
Advancements in High-Throughput Screening Platforms for Z-Dipeptide Libraries
The discovery of novel biological activities for this compound and related compounds relies on the ability to test large numbers of molecules efficiently. High-throughput screening (HTS) platforms are indispensable for this purpose, enabling the rapid evaluation of vast chemical libraries. technologynetworks.comcreative-peptides.com Recent advancements in HTS are particularly well-suited for screening Z-dipeptide libraries.
Future research will leverage platforms such as:
Phage and mRNA Display: These technologies allow for the screening of immense libraries (billions of peptides) to find specific binders for target molecules. barchart.comnih.govcreative-biolabs.com While traditionally used for larger peptides, the principles can be adapted for screening libraries of modified dipeptides.
Mass Spectrometry-Based Screening: Techniques like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry provide a label-free HTS method that can screen over 100,000 compounds in a single day. acs.org More recent advances enable the screening of libraries with over 100 million members using tandem mass spectrometry for decoding. acs.org This is ideal for identifying Z-dipeptides that bind to a target protein or modulate enzyme activity.
Peptide Arrays and Chips: This technology involves immobilizing thousands of different peptides onto a solid surface (like a glass slide) in an ordered array. mdpi.comcreative-peptides.com These chips can then be incubated with a fluorescently labeled target protein to identify binding interactions. This "all-on-one chip" system allows for the screening of over 30,000 compounds on a single slide, with subsequent identification of hits directly on the chip via mass spectrometry. mdpi.com This approach could be used to screen libraries of Z-dipeptides for binding against a panel of disease-relevant proteins.
| HTS Platform | Principle of Operation | Throughput Capacity | Key Advantage for Z-Dipeptides |
|---|---|---|---|
| Phage Display | Peptides are expressed on the surface of bacteriophages; selection is based on binding to an immobilized target. nih.govcreative-biolabs.com | 10⁹ - 10¹² members acs.org | Allows for screening of enormous libraries to discover unexpected binders. |
| Peptide Chips/Arrays | Peptides are synthesized on a solid surface; binding is detected, often by fluorescence. mdpi.comcreative-peptides.com | 10⁴ - 10⁵ members per chip mdpi.comnih.gov | Enables parallel screening against targets and easy identification of hit coordinates. |
| SAMDI-MS | Label-free detection of enzymatic reactions or binding events using mass spectrometry on self-assembled monolayers. acs.org | ~10⁵ members per day acs.org | High speed and sensitivity without the need for fluorescent or radioactive labels. |
| Encoded Library Technology (e.g., DEL) | Each molecule in a library is tagged with a unique DNA barcode for identification after affinity selection. acs.org | 10⁸ - 10⁹+ members acs.org | Allows for screening of ultra-large synthetic libraries, including non-natural amino acids. |
Q & A
Q. How should researchers report conflicting data on this compound’s cytotoxicity in peer-reviewed manuscripts?
- Methodological Answer : Use transparent reporting frameworks (e.g., MIAME for microarray data). Discuss limitations in the "Results" section (e.g., cell line specificity, assay sensitivity). Provide raw data in supplementary materials for independent validation. Reference contradictory studies and propose hypotheses for discrepancies (e.g., metabolic differences in cell models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
